2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol
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Overview
Description
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol is a chemical compound that features a pyrazole ring substituted with amino and hydroxyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol typically involves the reaction of 1,4-dimethylpyrazole with an appropriate amino alcohol. One common method includes the nucleophilic substitution reaction where 1,4-dimethylpyrazole is reacted with 2-chloroethanol in the presence of a base to form the desired product. The reaction is usually carried out under reflux conditions with a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol involves its interaction with specific molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanone: Similar structure but with a ketone group instead of a hydroxyl group.
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethane: Lacks the hydroxyl group, making it less polar.
1-(1,4-Dimethylpyrazol-3-yl)ethanol:
Uniqueness
2-Amino-1-(1,4-dimethylpyrazol-3-yl)ethanol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and versatility in chemical synthesis and biological interactions. This dual functionality allows it to participate in a wider range of reactions and makes it a valuable compound in various research fields .
Properties
IUPAC Name |
2-amino-1-(1,4-dimethylpyrazol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O/c1-5-4-10(2)9-7(5)6(11)3-8/h4,6,11H,3,8H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZHKPQEQRMUYYQQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1C(CN)O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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